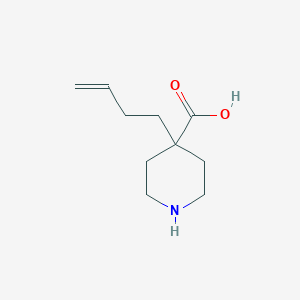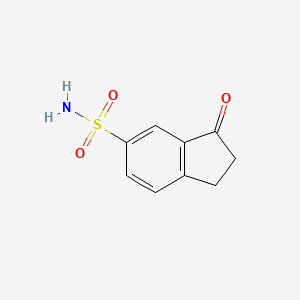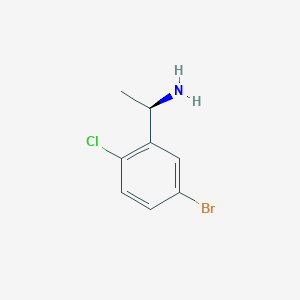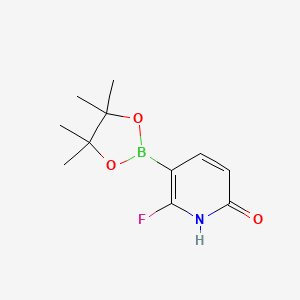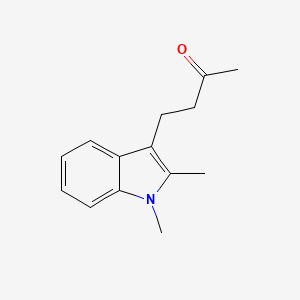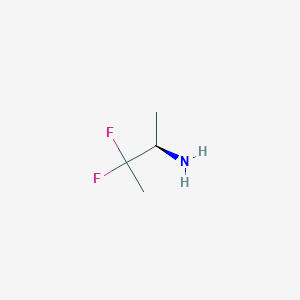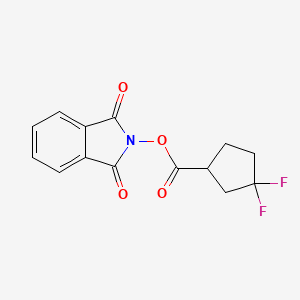
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate” is a synthetic compound with a complex structure. It belongs to the class of isoindole derivatives, characterized by a fused isoindole ring system. The compound’s chemical formula is C12H8F2O4. Let’s explore its preparation methods, chemical reactions, applications, and more.
Métodos De Preparación
Synthetic Routes:
-
Direct Synthesis:
- The compound can be synthesized directly by reacting 3,3-difluorocyclopentanone with phthalic anhydride in the presence of a suitable base.
- The reaction proceeds via cyclization, resulting in the formation of the isoindole ring system.
- The carboxylate group is introduced during the final step of the synthesis.
-
Alternative Route:
- Another approach involves the condensation of 3,3-difluorocyclopentanone with phthalic acid under acidic conditions.
- The resulting intermediate undergoes cyclization to yield the target compound.
Industrial Production Methods:
- While industrial-scale production details are proprietary, the compound is likely synthesized using optimized versions of the above routes.
Análisis De Reacciones Químicas
Reactivity:
- The compound exhibits reactivity typical of isoindole derivatives.
- It can undergo various reactions, including:
Oxidation: Oxidation of the isoindole moiety.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic substitution at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:
- Oxidation: Isoindole derivatives with additional oxygen functionalities.
- Reduction: Reduced isoindole compounds.
- Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
Biology and Medicine:
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymatic activity, receptor binding, or cellular signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Fórmula molecular |
C14H11F2NO4 |
|---|---|
Peso molecular |
295.24 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c15-14(16)6-5-8(7-14)13(20)21-17-11(18)9-3-1-2-4-10(9)12(17)19/h1-4,8H,5-7H2 |
Clave InChI |
BHNUKDHRZXRTPY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
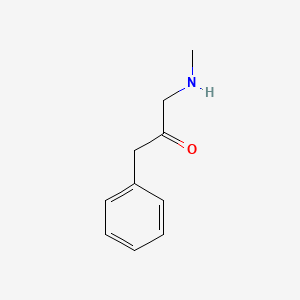
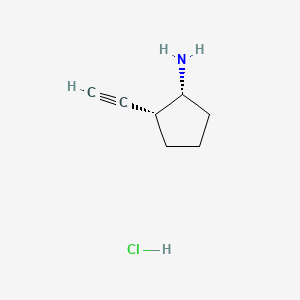

![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
